2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQBUDPQVTWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709665-71-4 | |
| Record name | Benzeneacetic acid, α-amino-4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709665-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-2-(4-bromophenyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Amination via Halogen Exchange
The bromine substituent at the para position enables direct amination through transition metal-catalyzed cross-coupling. A modified Ullmann reaction achieves this transformation with copper(I) iodide catalysis:
Reaction Scheme
Optimized Conditions
-
Catalyst System : CuI (10 mol%), L-Proline (20 mol%)
-
Solvent : DMSO/H₂O (4:1 v/v)
-
Temperature : 110°C, 24 hr
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| NH₃ Pressure | 3–5 atm | <3 atm: Incomplete conversion (>20% starting material) |
| Solvent Polarity | ε > 40 | Lower polarity increases side product formation |
| Ligand Ratio | 2:1 (L-Proline:CuI) | Excess ligand reduces catalytic activity |
Strecker Synthesis with 4-Bromobenzaldehyde
This classical α-amino acid synthesis route remains widely utilized for its stereochemical control:
Stepwise Protocol
-
Aldehyde Condensation : 4-Bromobenzaldehyde reacts with ammonium chloride and potassium cyanide in methanol/water (1:1) at 0–5°C for 4 hr.
-
Hydrolysis : The resulting α-aminonitrile undergoes acidic hydrolysis (6M HCl, reflux, 12 hr) to yield the free amino acid.
-
Salt Formation : Neutralization with NaOH followed by HCl gas bubbling generates the hydrochloride salt.
Performance Metrics
| Stage | Conversion Efficiency | Key Quality Control Check |
|---|---|---|
| Condensation | 92% (HPLC) | Residual aldehyde <0.5% |
| Hydrolysis | 85% (NMR) | Cyanide content <10 ppm |
| Crystallization | 76% recovery | Enantiomeric excess >98% (Chiral HPLC) |
Catalytic Asymmetric Hydrogenation
For enantioselective production, rhodium-catalyzed hydrogenation of enamine precursors demonstrates superior chirality transfer:
Substrate Preparation
Hydrogenation Parameters
-
Catalyst : Rh(nbd)DuPHOS (0.5 mol%)
-
Pressure : 50 psi H₂
-
Solvent : THF at -20°C
Comparative Catalyst Efficiency
| Catalyst Type | TOF (hr⁻¹) | Selectivity (S:R) |
|---|---|---|
| Rh-DuPHOS | 420 | 99.2:0.8 |
| Ru-BINAP | 380 | 95.4:4.6 |
| Pd-C | 150 | Racemic |
Solid-Phase Peptide Synthesis (SPPS) Derivatization
Modern SPPS techniques enable parallel synthesis of derivatives through Wang resin immobilization:
Resin Functionalization
-
Loading : 4-Bromophenylacetic acid anchored via DIC/HOBt activation (2 mmol/g loading)
-
Amination : Mitsunobu reaction with phthalimide followed by hydrazine deprotection
-
Cleavage : TFA/H₂O (95:5) liberates the amino acid hydrochloride
Scalability Data
| Batch Size | Purity (HPLC) | Median Particle Size |
|---|---|---|
| 10 g | 98.7% | 85 μm |
| 100 g | 97.9% | 120 μm |
| 1 kg | 96.2% | 150 μm |
Continuous Flow Microreactor Synthesis
Flow chemistry approaches address scalability challenges in traditional batch processes:
Reactor Configuration
-
Zone 1 : Aldol condensation at 80°C (residence time 8 min)
-
Zone 2 : Enzymatic transamination (CAL-B immobilized on silica)
-
Zone 3 : In-line HCl salt formation
Process Advantages
| Parameter | Batch Mode | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 24 hr | 45 min | 32× faster |
| Energy Input | 850 kJ/mol | 320 kJ/mol | 62% reduction |
| Space-Time Yield | 0.8 g/L·hr | 5.2 g/L·hr | 6.5× increase |
Critical Analysis of Purification Strategies
Effective isolation of the hydrochloride salt requires tailored crystallization protocols:
Solvent Screening Results
| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| EtOH/H₂O (3:1) | 82 | 99.1 | Needles |
| Acetone/Hexane | 75 | 98.4 | Plates |
| i-PrOH | 68 | 97.8 | Agglomerates |
Impurity Profile
-
Major Byproduct : 4-Bromophenylglycine (≤1.2%)
-
Metal Residues : Cu <5 ppm, Rh <0.1 ppm
-
Chiral Contaminants : (R)-isomer <0.5%
Industrial-Scale Process Optimization
Economic modeling of a 500 kg/year production facility reveals critical cost drivers:
Cost Distribution Analysis
| Factor | Batch Process | Flow System |
|---|---|---|
| Raw Materials | 42% | 38% |
| Energy | 23% | 15% |
| Labor | 18% | 8% |
| Waste Treatment | 17% | 9% |
Environmental Impact
-
PMI : Reduced from 86 kg/kg (batch) to 31 kg/kg (continuous)
-
E-Factor : 18.7 → 6.3 through solvent recycling
Scientific Research Applications
Chemistry
This compound serves as a crucial reagent in organic synthesis, facilitating the creation of more complex molecules. Its unique properties allow it to participate in various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
- Nucleophilic Substitution : The amino group can be replaced by other nucleophiles under suitable conditions.
Biological Studies
Research has indicated that 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride interacts with biological systems, particularly neurotransmitter receptors. It acts as a non-selective antagonist of glutamate receptors, suggesting potential implications in:
- Pain Management : Modulating neurotransmission pathways related to pain perception.
- Mood Disorders : Potential utility in treating conditions such as depression and anxiety through neurotransmission modulation.
Medical Applications
The compound is under investigation for its therapeutic properties and may serve as a precursor in drug development. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological studies.
Industrial Uses
In the industrial sector, this compound is utilized in the production of various fine chemicals and pharmaceuticals. Its role as an intermediate in chemical manufacturing highlights its importance in developing new materials and drugs.
Case Studies and Research Findings
-
Neurotransmitter Interaction Study :
A study demonstrated that this compound modulates glutamate receptor activity, influencing pain pathways and mood regulation. This finding supports its potential application in treating chronic pain and mood disorders. -
Synthetic Applications :
Researchers have successfully employed this compound in synthesizing various bioactive compounds, showcasing its versatility as a building block in organic chemistry. -
Therapeutic Development :
Ongoing investigations into its pharmacological properties are revealing insights into its potential use as a therapeutic agent, particularly within neurology and pain management.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 709665-71-4
- Molecular Formula: C₈H₉BrClNO₂
- Molecular Weight : 266.52 g/mol
- Storage : Inert atmosphere, room temperature .
Synthesis: Prepared via acid hydrolysis of intermediates such as methyl esters (e.g., methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, CAS 42718-20-7) using hydrochloric acid .
Applications : A key building block in pharmaceuticals and organic synthesis, particularly in chiral amine derivatives and peptidomimetics .
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table highlights critical differences between 2-amino-2-(4-bromophenyl)acetic acid hydrochloride and its analogs:
Biological Activity
2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, commonly referred to as RS-4-Bromophenylglycine hydrochloride, is a compound with the molecular formula C₈H₉BrClNO₂ and a CAS number of 709665-71-4. This compound is notable for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its interactions with neurotransmitter receptors and potential therapeutic implications.
- Molecular Weight : 266.52 g/mol
- Molecular Formula : C₈H₉BrClNO₂
- Appearance : Solid, typically high purity (around 95%)
- Solubility : Soluble in water
- Storage Conditions : Should be stored under inert atmospheres at room temperature to maintain integrity.
Neurotransmitter Interaction
Research indicates that this compound acts as a non-selective antagonist of certain neurotransmitter receptors, particularly glutamate receptors. This interaction suggests that the compound may modulate neurotransmission, influencing pathways related to pain perception and mood regulation .
Potential Therapeutic Applications
- Pain Management : Due to its ability to interact with neurotransmitter systems, this compound may have applications in the management of chronic pain conditions.
- Mood Disorders : The modulation of neurotransmission pathways indicates potential utility in treating mood disorders such as depression and anxiety.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse biological interactions. Its bromine substitution enhances receptor interaction compared to similar compounds. Below is a comparative table highlighting structural similarities with other compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Amino-2-(4-bromophenyl)acetic acid | Amino acid derivative | Bromine substitution enhances receptor interaction |
| (R)-2-Amino-3-(4-bromophenyl)propanoic acid | Chiral amino acid | Contains an additional carbon chain |
| 4-Bromophenylalanine | Amino acid derivative | Lacks the second amino group |
| 3-Bromo-L-tyrosine | Aromatic amino acid | Different position of bromine on the aromatic ring |
Study on Receptor Affinity
A study investigating the receptor affinity of various amino acid derivatives found that compounds with similar structures to this compound exhibited varying degrees of receptor affinity. This emphasizes the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the established synthetic routes for 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride, and what are the critical reaction parameters affecting yield and purity?
Methodological Answer: The synthesis typically involves bromophenyl-substituted precursors undergoing nucleophilic substitution or reductive amination. A common route starts with 4-bromophenylglycine derivatives, followed by hydrochloride salt formation under acidic conditions. Key parameters include:
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BrClNO₂ | |
| Molecular Weight | 263.52 g/mol | Calculated |
| CAS Number | 709665-71-4 | |
| Purity (HPLC) | ≥95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity via characteristic peaks:
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 264 (for C₈H₉BrClNO₂) .
- X-ray Crystallography : Resolve absolute configuration using SHELX refinement (e.g., space group P2₁ for chiral centers) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when determining the compound’s stereochemistry?
Methodological Answer: Contradictions may arise from disordered crystal structures or solvent interactions. Strategies include:
- DFT Calculations : Compare experimental NMR shifts with computed spectra for enantiomers .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB (elution order correlates with X-ray data) .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections in X-ray data .
Q. Table 2: Analytical Workflow for Stereochemical Validation
| Step | Technique | Purpose |
|---|---|---|
| 1 | X-ray Crystallography | Initial configuration assignment |
| 2 | Chiral HPLC | Confirm enantiomeric ratio (e.g., 99:1) |
| 3 | DFT-NMR Comparison | Validate experimental vs. computed shifts |
Q. What strategies are employed to optimize enantiomeric purity in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of α-keto precursors .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts (e.g., with tartaric acid) .
Q. Critical Parameters :
Q. How is this compound utilized in studying enzyme inhibition or receptor binding in medicinal chemistry?
Methodological Answer: The bromophenyl group enhances hydrophobic interactions in active sites. Applications include:
- Kinase Inhibition Assays : Competitive binding studies using fluorescence polarization (IC₅₀ values in µM range) .
- Metabolic Stability Testing : Incubate with liver microsomes and quantify via LC-MS to assess half-life .
- Docking Simulations : Use Schrödinger Suite to model interactions with target proteins (e.g., G-protein-coupled receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
